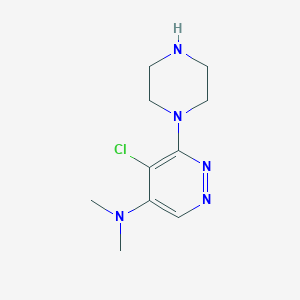

5-Chloro-N,N-dimethyl-6-(piperazin-1-yl)pyridazin-4-amine

Description

5-Chloro-N,N-dimethyl-6-(piperazin-1-yl)pyridazin-4-amine is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 5, a dimethylamine group at position 4, and a piperazine ring at position 5. The chlorine substituent enhances lipophilicity and may influence metabolic stability, while the dimethylamine group contributes to basicity and solubility. The piperazine moiety, a common pharmacophore in medicinal chemistry, is often utilized to improve bioavailability and modulate receptor interactions .

However, its specific pharmacological profile remains underexplored in publicly available literature.

Properties

Molecular Formula |

C10H16ClN5 |

|---|---|

Molecular Weight |

241.72 g/mol |

IUPAC Name |

5-chloro-N,N-dimethyl-6-piperazin-1-ylpyridazin-4-amine |

InChI |

InChI=1S/C10H16ClN5/c1-15(2)8-7-13-14-10(9(8)11)16-5-3-12-4-6-16/h7,12H,3-6H2,1-2H3 |

InChI Key |

ZPZUWVJTPQZWGN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CN=NC(=C1Cl)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-dimethyl-6-(piperazin-1-yl)pyridazin-4-amine typically involves the reaction of 5-chloro-6-hydrazinylpyridazine with N,N-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N-dimethyl-6-(piperazin-1-yl)pyridazin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

5-Chloro-N,N-dimethyl-6-(piperazin-1-yl)pyridazin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-dimethyl-6-(piperazin-1-yl)pyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Chloro-N,N-dimethyl-6-(piperazin-1-yl)pyridazin-4-amine with analogous compounds, focusing on structural variations, physicochemical properties, and inferred biological implications.

Core Heterocycle Variations

- Pyridazine vs. Pyrimidine: The compound N,N-dimethyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine () replaces the pyridazine core with a pyrimidine ring. Pyrimidines are prevalent in antiviral and anticancer agents (e.g., zidovudine), where their electronic configuration supports interactions with DNA or enzyme active sites.

Pyridazine vs. Quinazoline :

Letermovir (), a cytomegalovirus inhibitor, features a quinazoline core fused with a phenyl group. Quinazolines are larger and more planar than pyridazines, enabling π-π stacking interactions with hydrophobic enzyme pockets. The pyridazine-based target compound likely exhibits reduced planarity, which may limit such interactions but enhance solubility .

Substituent Analysis

- Chlorine vs. Methanesulfonate: The compound 6-{2-[4-(12-benzothiazol-3-yl)piperazin-1-yl]ethyl}-4,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one methanesulfonate (CAS 676116-04-4, ) includes a methanesulfonate group, which enhances aqueous solubility and ionic interactions.

- Piperazine Modifications: The compound 1-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone () substitutes the piperazine ring with a methyl group, reducing basicity and altering pharmacokinetics. The unmodified piperazine in the target compound retains strong hydrogen-bonding capacity, critical for receptor engagement .

Functional Group Impact

- Dimethylamine vs. Acetyl: The acetyl group in 1-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone () introduces a ketone, enabling hydrogen-bond acceptance. The dimethylamine group in the target compound acts as a hydrogen-bond donor, which may enhance binding to acidic residues in target proteins .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Metabolic Stability: The chlorine atom in the target compound may reduce oxidative metabolism compared to non-halogenated analogs, as seen in organophosphate flame retardants ().

- Solubility : The absence of ionizable groups (e.g., methanesulfonate) suggests lower aqueous solubility than 676116-04-4, necessitating formulation optimization for bioavailability .

- Target Selectivity : The piperazine moiety’s orientation in the target compound may favor interactions with serotonin or dopamine receptors, akin to antipsychotics like aripiprazole .

Biological Activity

5-Chloro-N,N-dimethyl-6-(piperazin-1-yl)pyridazin-4-amine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, highlighting key findings from various studies, including its mechanisms of action, efficacy in different biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Contains a pyridazine ring which is known for various biological activities.

- Substituted with a piperazine moiety, enhancing its pharmacokinetic properties.

Research indicates that 5-Chloro-N,N-dimethyl-6-(piperazin-1-yl)pyridazin-4-amine may exert its biological effects through several mechanisms:

- Inhibition of Kinases:

- Receptor Interaction:

- Antitumor Activity:

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

In Vivo Studies

Animal model studies have provided insights into the compound's therapeutic potential:

- Neurodegenerative Models:

- Tumor Models:

Case Studies

Case Study 1: Neuroinflammation

A study involving the administration of 5-Chloro-N,N-dimethyl-6-(piperazin-1-yl)pyridazin-4-amine to mice with induced neuroinflammation showed a significant reduction in behavioral deficits and inflammatory markers. This suggests potential for treating neurodegenerative diseases like Alzheimer's.

Case Study 2: Cancer Treatment

In a controlled trial using human cancer cell lines, the compound exhibited potent antiproliferative effects, leading to cell cycle arrest and apoptosis. These findings support its development as a candidate for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.